2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile
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Overview
Description
2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of functional groups, including a dimethylamino group, a propenylidene linkage, and a furonitrile core, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(dimethylamino)benzaldehyde, which is then subjected to a condensation reaction with 4,5-diphenyl-3-furonitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the propenylidene linkage.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides or alkoxides replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the dimethylamino group is particularly significant in modulating biological activity.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic applications. Research has focused on their ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its structural properties contribute to the development of materials with specific optical and electronic characteristics.
Mechanism of Action
The mechanism by which 2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ability to form stable complexes with these targets can modulate their activity, leading to various biological effects. The propenylidene linkage and the dimethylamino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound, known for its use in various organic reactions.
4,5-diphenyl-3-furonitrile: Another precursor, significant for its role in forming the furonitrile core.
Bis[4-(dimethylamino)phenyl]squaraine: A compound with similar structural features, used in electrogenerated chemiluminescence studies.
Uniqueness
What sets 2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile apart is its combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of both the dimethylamino group and the propenylidene linkage allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4,5-diphenylfuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O/c1-31(2)24-17-15-21(16-18-24)10-9-19-30-28-25(20-29)26(22-11-5-3-6-12-22)27(32-28)23-13-7-4-8-14-23/h3-19H,1-2H3/b10-9+,30-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMFHMNRAUBWRZ-UILIMSKGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=N/C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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